Cas no 27349-43-5 (2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid)

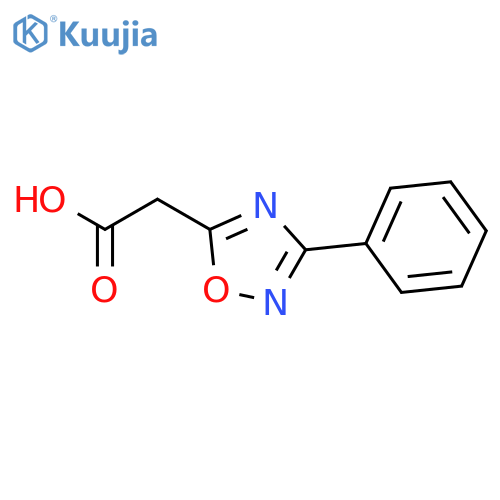

27349-43-5 structure

商品名:2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl-

- 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aceticacid

- CS-0235727

- STK312634

- 27349-43-5

- EN300-1603159

- 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

- CHEMBL448588

- FTUATJKDOQCWME-UHFFFAOYSA-N

- CBA34943

- AKOS000310154

- DTXSID801279791

- SCHEMBL4611029

- 3-phenyl-1,2,4-oxadiazole-5-acetic acid

- (3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid

- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

-

- インチ: InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

- InChIKey: FTUATJKDOQCWME-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O

計算された属性

- せいみつぶんしりょう: 204.05354

- どういたいしつりょう: 204.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 76.2Ų

じっけんとくせい

- PSA: 76.22

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P400520-10mg |

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid |

27349-43-5 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM516022-1g |

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

27349-43-5 | 97% | 1g |

$245 | 2024-07-28 | |

| TRC | P400520-50mg |

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid |

27349-43-5 | 50mg |

$ 160.00 | 2022-06-03 | ||

| Enamine | EN300-1603159-0.05g |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

27349-43-5 | 80% | 0.05g |

$159.0 | 2023-06-04 | |

| Enamine | EN300-1603159-1.0g |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

27349-43-5 | 80% | 1g |

$681.0 | 2023-06-04 | |

| Enamine | EN300-1603159-10.0g |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

27349-43-5 | 80% | 10g |

$2928.0 | 2023-06-04 | |

| Enamine | EN300-1603159-0.1g |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

27349-43-5 | 80% | 0.1g |

$236.0 | 2023-06-04 | |

| Enamine | EN300-1603159-2.5g |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

27349-43-5 | 80% | 2.5g |

$1333.0 | 2023-06-04 | |

| Enamine | EN300-1603159-10000mg |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

27349-43-5 | 80.0% | 10000mg |

$2928.0 | 2023-09-23 | |

| Enamine | EN300-1603159-100mg |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

27349-43-5 | 80.0% | 100mg |

$236.0 | 2023-09-23 |

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

27349-43-5 (2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 4964-69-6(5-Chloroquinaldine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量